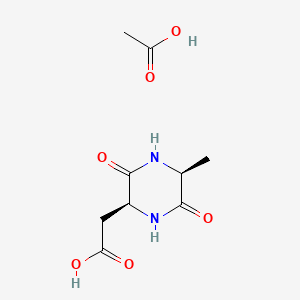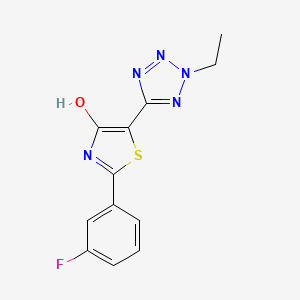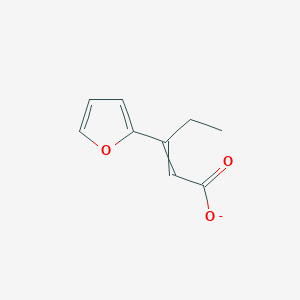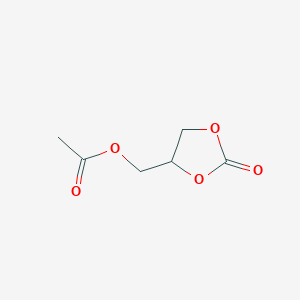
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is a chemical compound with the molecular formula C₆H₈O₅. It is known for its unique structure, which includes a dioxolane ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of glycerol carbonate with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as pyridine. The process involves the acetylation of the hydroxyl group on the glycerol carbonate, resulting in the formation of the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the acetate group, which can undergo hydrolysis to release acetic acid and the corresponding alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol carbonate: Shares the dioxolane ring structure but lacks the acetate group.
Ethylene carbonate: Similar cyclic carbonate structure but with different substituents.
Propylene carbonate: Another cyclic carbonate with a different alkyl group.
Uniqueness
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is unique due to its combination of the dioxolane ring and acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
1607-31-4 |
|---|---|
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
(2-oxo-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C6H8O5/c1-4(7)9-2-5-3-10-6(8)11-5/h5H,2-3H2,1H3 |
Clé InChI |
UCWHARBCMODQPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1COC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
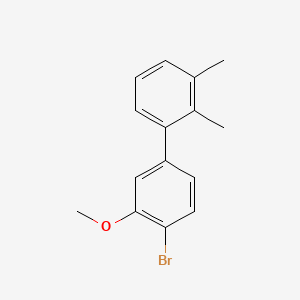
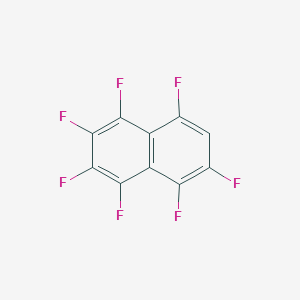
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)
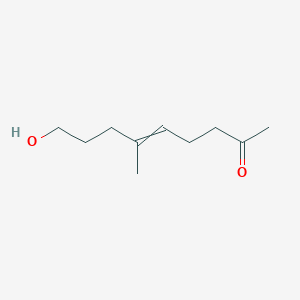
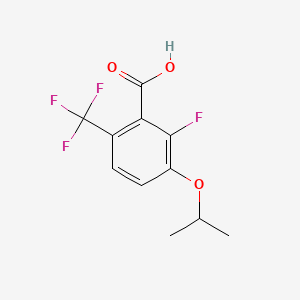

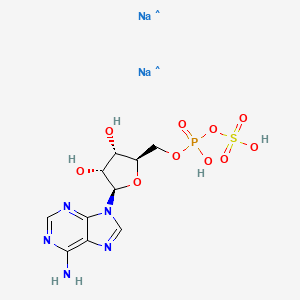
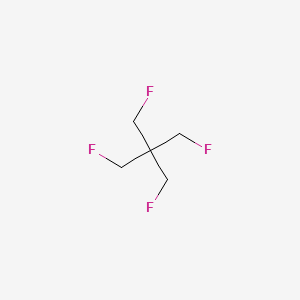
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
